
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H20N6O3 and its molecular weight is 416.441. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research into heterocyclic compounds, particularly those incorporating pyrazole and pyrimidine rings, has been prolific, with studies highlighting their potential in various fields. The synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents illustrates the compound's foundational role in creating biologically active molecules (Karthikeyan et al., 2014) (Rahmouni et al., 2016). These studies demonstrate the compound's versatility and its significance in the synthesis of novel heterocyclic compounds with potential biological activities.
Anticancer and Biological Evaluation
The exploration of pyrazolopyrimidine derivatives has shown significant promise in the development of anticancer therapies. Notably, the creation of novel pyrazolopyrimidines with anticancer and anti-5-lipoxygenase activities highlights the compound's potential in therapeutic applications, showcasing its role in the synthesis of compounds with targeted biological effects (Rahmouni et al., 2016).
Functionalization and Characterization
Research into the functionalization reactions involving pyrazole derivatives further underscores the chemical versatility and utility of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-3-carboxamide. Studies focusing on the synthesis of novel compounds and their characterization provide valuable insights into the chemical properties and potential applications of these derivatives in various scientific fields (Yıldırım et al., 2005).
Molecular Docking and Biological Activities
The compound's relevance is further highlighted in studies involving molecular docking to understand its interaction with biological targets. Such research points to the compound's potential in the design of receptor-specific drugs, offering pathways for the development of new therapeutic agents with optimized efficacy and selectivity (Shim et al., 2002).
properties
IUPAC Name |
N-(2-oxochromen-3-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c29-21(26-17-11-15-5-1-2-7-18(15)31-22(17)30)16-6-3-9-27(13-16)19-12-20(24-14-23-19)28-10-4-8-25-28/h1-2,4-5,7-8,10-12,14,16H,3,6,9,13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCMQVUJLJPMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B2573218.png)
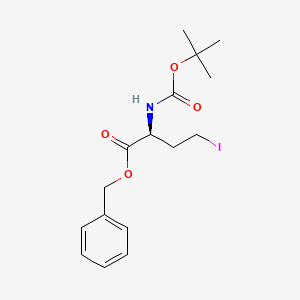
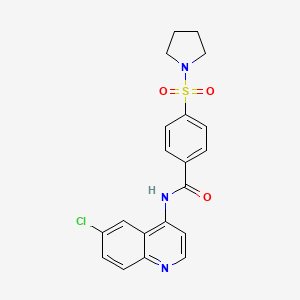
![6-[(4-fluorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2573225.png)
![(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2573226.png)
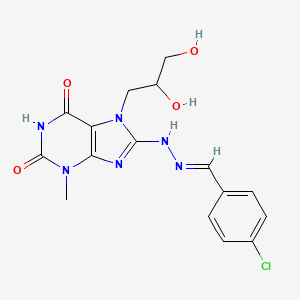

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2573233.png)
![6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2573235.png)
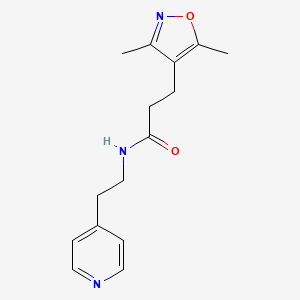
![3-benzyl-N-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2573238.png)
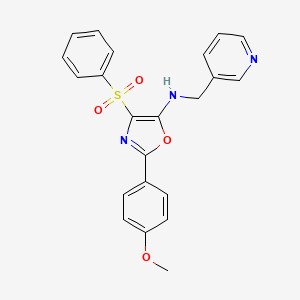
![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopropylpyrimidine](/img/structure/B2573240.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B2573241.png)